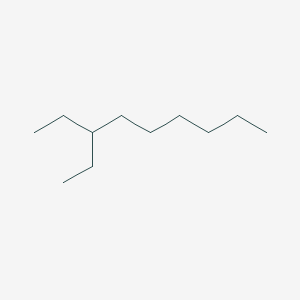

3-Ethylnonane

Description

BenchChem offers high-quality 3-Ethylnonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethylnonane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-4-7-8-9-10-11(5-2)6-3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJSIWPQZCKMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938271 | |

| Record name | 3-Ethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17302-11-3 | |

| Record name | Nonane, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of 3-Ethylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylnonane, a branched alkane of interest in various chemical research and development applications. Due to the limited availability of public experimental spectra for 3-Ethylnonane, this document presents high-quality predicted data for the target molecule, supplemented with experimental data for a close structural analog, 3-Ethyloctane, to provide a tangible reference. This approach allows for a thorough understanding of the expected spectral characteristics.

Chemical Structure and Properties

-

IUPAC Name: 3-Ethylnonane

-

CAS Number: 17302-11-3

-

Molecular Formula: C₁₁H₂₄

-

Molecular Weight: 156.31 g/mol

-

Structure: A nine-carbon chain (nonane) with an ethyl group substituted at the third carbon atom.

Predicted Spectroscopic Data for 3-Ethylnonane

The following tables summarize the predicted spectroscopic data for 3-Ethylnonane. These predictions are based on established computational models and provide a reliable estimation of the experimental values.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 14.2 |

| C2 | 23.1 |

| C3 | 39.5 |

| C4 | 29.8 |

| C5 | 27.2 |

| C6 | 32.4 |

| C7 | 22.9 |

| C8 | 14.1 |

| C9 (ethyl) | 26.5 |

| C10 (ethyl) | 11.0 |

| C11 (ethyl) | 11.0 |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₃ (C1) | 0.88 | Triplet | 3H |

| -CH₂- (C2, C4, C5, C6, C7, C8) | 1.2-1.4 | Multiplet | 12H |

| -CH- (C3) | 1.3-1.5 | Multiplet | 1H |

| -CH₂- (ethyl) | 1.3-1.5 | Multiplet | 2H |

| -CH₃ (ethyl) | 0.85 | Triplet | 6H |

Predicted Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type |

| 2950 - 2970 | C-H stretch (asymmetric, -CH₃) |

| 2865 - 2885 | C-H stretch (symmetric, -CH₃) |

| 2920 - 2940 | C-H stretch (asymmetric, -CH₂) |

| 2850 - 2870 | C-H stretch (symmetric, -CH₂) |

| 1450 - 1470 | C-H bend (-CH₂ and -CH₃) |

| 1375 - 1385 | C-H bend (symmetric, -CH₃) |

Predicted Mass Spectrometry (MS)

The electron ionization mass spectrum of 3-Ethylnonane is expected to show fragmentation patterns typical for branched alkanes. The molecular ion peak (M⁺) at m/z 156 may be of low abundance. Key fragmentation pathways involve cleavage at the branching point.

| m/z | Proposed Fragment |

| 156 | [C₁₁H₂₄]⁺ (Molecular Ion) |

| 127 | [M - C₂H₅]⁺ |

| 99 | [M - C₄H₉]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ (likely base peak) |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Spectroscopic Data for 3-Ethyloctane (Structural Analog)

To provide a practical reference, the following tables present experimental spectroscopic data for 3-Ethyloctane (CAS No. 5881-17-4), a close structural analog of 3-Ethylnonane.

Experimental Infrared (IR) Spectroscopy of 3-Ethyloctane

| Wavenumber (cm⁻¹) | Vibration Type |

| 2960 | C-H stretch |

| 2925 | C-H stretch |

| 2875 | C-H stretch |

| 1465 | C-H bend |

| 1380 | C-H bend |

Experimental Mass Spectrometry (MS) of 3-Ethyloctane

| m/z | Relative Intensity | Proposed Fragment |

| 142 | 5 | [C₁₀H₂₂]⁺ (Molecular Ion) |

| 113 | 15 | [M - C₂H₅]⁺ |

| 85 | 50 | [M - C₄H₉]⁺ / [C₆H₁₃]⁺ |

| 71 | 60 | [C₅H₁₁]⁺ |

| 57 | 100 | [C₄H₉]⁺ (Base Peak) |

| 43 | 85 | [C₃H₇]⁺ |

| 29 | 40 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (e.g., 5-10 mg) is dissolved in a deuterated solvent (typically CDCl₃ for non-polar compounds like alkanes, approximately 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like 3-Ethylnonane, the simplest method is to obtain a "neat" spectrum. A drop of the liquid is placed between two salt plates (typically NaCl or KBr), which are then mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3-Ethylnonane.

Caption: Workflow for the spectroscopic analysis of 3-Ethylnonane.

Caption: Predicted fragmentation pathway for 3-Ethylnonane in Mass Spectrometry.

An In-depth Technical Guide to the Synthesis of 3-Ethylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic routes for the branched alkane 3-ethylnonane. The document details plausible multi-step and single-step methodologies, including reaction schemes, detailed experimental protocols, and comparative quantitative data. The synthesis of 3-ethylnonane, while not extensively documented in the literature, can be achieved through established organometallic and reductive coupling reactions. This guide explores three primary strategies: a multi-step Grignard synthesis, the Corey-House synthesis, and the Wurtz reaction.

Executive Summary

The synthesis of 3-ethylnonane can be approached through several established organic chemistry methodologies. The most viable and controlled route is a four-step Grignard synthesis, commencing with the reaction of propylmagnesium bromide and octanal to form undecan-3-ol. This intermediate is then oxidized to undecan-3-one, which is subsequently reduced to 3-ethylnonane via a Clemmensen or Wolff-Kishner reduction. A more direct and efficient method is the Corey-House synthesis, which involves the coupling of lithium diethylcuprate with 3-bromononane. The classical Wurtz reaction, while theoretically possible through the coupling of ethyl bromide and 3-bromononane, is generally not recommended for the synthesis of unsymmetrical alkanes due to the formation of multiple byproducts and consequently low yields of the desired product.

Data Presentation

The following tables summarize the quantitative data for the proposed synthesis routes, based on typical yields and reaction conditions for analogous transformations found in the literature.

Table 1: Grignard Synthesis Route Data

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Grignard Reagent Formation | 1-Bromopropane, Magnesium turnings | Diethyl ether (anhydrous) | 35 (reflux) | 1-2 | >90 |

| 2. Addition to Aldehyde | Propylmagnesium bromide, Octanal | Diethyl ether (anhydrous), then aq. NH₄Cl or H₃O⁺ | 0 to RT | 1-3 | 80-95 |

| 3. Oxidation of Alcohol | Undecan-3-ol | PCC, Celite, Dichloromethane | 0 to RT | 2-4 | 85-95 |

| 4a. Clemmensen Reduction of Ketone | Undecan-3-one | Zinc amalgam (Zn(Hg)), conc. HCl, Toluene | 110 (reflux) | 4-6 | 60-80 |

| 4b. Wolff-Kishner Reduction of Ketone | Undecan-3-one | Hydrazine hydrate, KOH, Ethylene glycol | 190-200 | 3-5 | 70-90 |

Table 2: Corey-House and Wurtz Synthesis Data

| Synthesis Route | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) of 3-Ethylnonane |

| Corey-House Synthesis | Lithium diethylcuprate, 3-Bromononane | Diethyl ether or THF (anhydrous) | -78 to 0 | 2-4 | 70-90 |

| Wurtz Reaction | Ethyl bromide, 3-Bromononane | Sodium metal, Diethyl ether (anhydrous) | 35 (reflux) | 2-4 | <30 (mixture of products) |

Synthesis Routes and Signaling Pathways

Grignard Synthesis Route

This is a robust, multi-step approach that offers good control over the final product. The overall strategy involves the formation of a C-C bond to create the carbon skeleton of the target molecule as a secondary alcohol, followed by oxidation and subsequent reduction.

Caption: Grignard synthesis pathway for 3-Ethylnonane.

Step 1: Preparation of Propylmagnesium Bromide

-

All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

-

Once the reaction begins (indicated by bubbling and a grayish appearance), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction. The resulting gray solution is the Grignard reagent.

Step 2: Synthesis of Undecan-3-ol

-

Cool the prepared propylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of octanal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude undecan-3-ol.

Step 3: Oxidation to Undecan-3-one (PCC Oxidation)

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and Celite in anhydrous dichloromethane, add a solution of undecan-3-ol (1.0 eq) in dichloromethane.[1][2][3][4]

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.[5]

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain undecan-3-one.

Step 4a: Clemmensen Reduction to 3-Ethylnonane

-

Prepare zinc amalgam by stirring zinc powder with a 5% aqueous mercury(II) chloride solution, followed by decanting the solution and washing the amalgam with water.

-

In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and undecan-3-one (1.0 eq).[6][7]

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours.[7] Additional portions of concentrated HCl may be added during the reaction.

-

After cooling, separate the organic layer, extract the aqueous layer with toluene or ether, and combine the organic phases.

-

Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation. The crude product can be purified by fractional distillation.

Step 4b: Wolff-Kishner Reduction to 3-Ethylnonane (Huang-Minlon Modification)

-

In a round-bottom flask equipped with a reflux condenser, combine undecan-3-one (1.0 eq), hydrazine hydrate (4-5 eq), and potassium hydroxide (4-5 eq) in ethylene glycol.[8][9][10][11][12]

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.[10]

-

Reconfigure the apparatus for distillation and remove water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.[10]

-

Maintain the mixture at this temperature for an additional 3-5 hours.[9]

-

After cooling, dilute the reaction mixture with water and extract with a nonpolar solvent like hexane.

-

Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by fractional distillation.

Corey-House Synthesis

The Corey-House synthesis is a more direct route to unsymmetrical alkanes and generally provides higher yields than the Wurtz reaction.[13][14][15][16] It involves the reaction of a lithium diorganocuprate (a Gilman reagent) with an alkyl halide.

Caption: Corey-House synthesis pathway for 3-Ethylnonane.

-

Preparation of Lithium Diethylcuprate:

-

In a flame-dried, nitrogen-flushed flask, prepare a solution of ethyllithium in diethyl ether or THF.

-

Cool this solution to -78 °C (dry ice/acetone bath).

-

In a separate flask, prepare a slurry of copper(I) iodide (0.5 eq) in the same anhydrous solvent.

-

Slowly add the ethyllithium solution to the copper(I) iodide slurry with stirring. The formation of the Gilman reagent, lithium diethylcuprate, is indicated by a color change.

-

-

Coupling Reaction:

-

To the freshly prepared lithium diethylcuprate solution at low temperature (-78 to 0 °C), add a solution of 3-bromononane (1.0 eq) in the anhydrous solvent dropwise.[17]

-

Allow the reaction to stir at this temperature for 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature, and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting 3-ethylnonane can be purified by fractional distillation.

-

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. While simple for symmetrical alkanes, its application to unsymmetrical alkanes like 3-ethylnonane is limited due to the formation of a mixture of products.[18][19][20][21]

Caption: Wurtz reaction leading to a mixture of products.

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, place finely cut sodium metal (2.2 eq) in anhydrous diethyl ether.

-

Prepare a mixture of ethyl bromide (1.0 eq) and 3-bromononane (1.0 eq) in anhydrous diethyl ether.

-

Add a small amount of this alkyl halide mixture to the sodium suspension to initiate the reaction.

-

Once the reaction starts, add the remaining mixture dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.

-

After cooling, cautiously add ethanol to destroy any unreacted sodium, followed by water.

-

Separate the ethereal layer, wash with water and brine, dry over anhydrous calcium chloride, and remove the ether by distillation.

-

The resulting mixture of alkanes (butane, 3-ethylnonane, and the dimer of 3-nonyl) would require careful fractional distillation for separation, which is often difficult and inefficient.

Conclusion

For the targeted synthesis of 3-ethylnonane in a research or drug development setting, the Corey-House synthesis offers the most efficient and high-yielding approach. It provides a direct method for coupling the desired alkyl groups with good functional group tolerance and control over the product. The Grignard synthesis is a viable, albeit longer, alternative that is also a fundamental and reliable method in organic synthesis. The Wurtz reaction , due to its lack of selectivity in cross-coupling reactions, is not a practical choice for the clean synthesis of 3-ethylnonane and is included here primarily for completeness. The choice of method will ultimately depend on the availability of starting materials, scale of the reaction, and the desired purity of the final product.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. jk-sci.com [jk-sci.com]

- 11. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 14. Corey-House_synthesis [chemeurope.com]

- 15. byjus.com [byjus.com]

- 16. collegedunia.com [collegedunia.com]

- 17. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 18. doubtnut.com [doubtnut.com]

- 19. brainly.in [brainly.in]

- 20. brainly.in [brainly.in]

- 21. quora.com [quora.com]

Thermodynamic Properties of 3-Ethylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Ethylnonane (C₁₁H₂₄). The document summarizes key thermodynamic data, details the experimental protocols used for their determination, and illustrates fundamental thermodynamic relationships and experimental workflows through diagrams. Given the prevalence of calculated data for this specific isomer, this guide emphasizes experimental methodologies common for branched alkanes to provide a robust framework for understanding its thermodynamic behavior.

Physicochemical and Thermodynamic Data

3-Ethylnonane is a branched alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] Its branched structure influences its physical and thermodynamic properties compared to its linear isomer, undecane. The following tables summarize available property data. It is critical to note that many readily available values are derived from computational models (e.g., Joback method) rather than direct experimental measurement.

Table 1: General Physicochemical Properties of 3-Ethylnonane

| Property | Value | Unit | Source Type |

| Molecular Formula | C₁₁H₂₄ | - | - |

| Molecular Weight | 156.31 | g/mol | IUPAC |

| CAS Number | 17302-11-3 | - | - |

| Normal Boiling Point | 462.05 (188.9 °C) | K | Calculated |

| Density | ~0.7 | g/cm³ | - |

Table 2: Key Thermodynamic Properties of 3-Ethylnonane

| Property | Symbol | Value | Unit | Source Type |

| Standard Enthalpy of Formation (gas) | ΔfH° | -275.65 | kJ/mol | Calculated |

| Standard Gibbs Free Energy of Formation | ΔfG° | 39.30 | kJ/mol | Calculated |

| Enthalpy of Vaporization | ΔvapH° | 39.69 | kJ/mol | Calculated |

| Enthalpy of Fusion | ΔfusH° | 20.72 | kJ/mol | Calculated |

Note: The values in the tables are primarily from computational estimations, as experimental data for 3-Ethylnonane is sparse in publicly accessible literature. These values are useful for approximation but should be used with caution where high precision is required.

Fundamental Thermodynamic Relationships

The core thermodynamic properties are governed by fundamental equations. The Gibbs free energy (G) relates enthalpy (H) and entropy (S) at a given temperature (T), defining the spontaneity of a process.

Experimental Protocols for Thermodynamic Characterization

Determination of Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion is a critical property from which the standard enthalpy of formation (ΔfH°) can be derived using Hess's Law. The primary technique for this measurement is oxygen bomb calorimetry .

Methodology:

-

Sample Preparation: A precise mass of the liquid sample (e.g., 3-Ethylnonane) is encapsulated in a container of known low combustibility. A fuse, typically made of cotton or platinum wire, is placed in contact with the sample.

-

Calorimeter Assembly: The sealed sample container (the "bomb") is placed within a calorimeter, which is a well-insulated vessel containing a precisely measured quantity of water. The bomb is pressurized with pure oxygen (typically to ~30 atm) to ensure complete combustion.

-

Calibration: The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard reference material with a precisely known enthalpy of combustion, such as benzoic acid. The temperature change (ΔT) from this calibration experiment allows for the calculation of Ccal using the formula: Ccal = (q_standard / ΔT_calibration)

-

Combustion: The sample is ignited electrically. The combustion reaction is exothermic, releasing heat that is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature of the water is meticulously recorded before, during, and after the reaction to determine the maximum temperature change (ΔT_sample).

-

Data Analysis: The total heat released by the sample combustion (q_reaction) is calculated using the calorimeter's heat capacity and the measured temperature change: q_reaction = -Ccal * ΔT_sample

-

Corrections: Adjustments are made for the heat released by the ignition fuse and for the formation of any side products like nitric acid (from residual nitrogen in the bomb).

-

Enthalpy Calculation: The molar enthalpy of combustion (ΔcH°) is calculated by dividing the corrected heat of reaction by the number of moles of the sample combusted.

Determination of Heat Capacity (Cp)

The isobaric heat capacity (Cp), which is the heat required to raise the temperature of a substance by one degree at constant pressure, is typically measured using a Calvet-type differential heat-flux calorimeter or by Differential Scanning Calorimetry (DSC) .

Methodology (Calvet-type Calorimeter):

-

Instrument Setup: A Calvet-type calorimeter consists of two cells (a sample cell and a reference cell) surrounded by a heat flux sensor. The reference cell is typically left empty or contains a known standard.

-

Sample Loading: A known mass of 3-Ethylnonane is hermetically sealed into the sample cell.

-

Measurement: The calorimeter is subjected to a controlled temperature program, often a series of small temperature steps. At each step, heat flows into both the sample and reference cells.

-

Differential Measurement: The instrument measures the differential heat flow between the sample and reference cells. This differential is directly proportional to the heat capacity of the sample.

-

Calculation: By comparing the heat flow to that of a known standard (like sapphire) under the same conditions, the specific heat capacity of the sample can be determined with high accuracy across a range of temperatures.

The following diagram illustrates the general workflow for determining the standard enthalpy of formation, which begins with the experimental measurement of the enthalpy of combustion.

Conclusion

The thermodynamic properties of 3-Ethylnonane are essential for process design, safety analysis, and computational modeling in chemical and pharmaceutical research. While a complete set of experimentally validated data for this specific compound is not widely published, established methodologies for branched alkanes provide a clear path for their determination. Oxygen bomb calorimetry and differential heat-flux calorimetry are the gold-standard techniques for accurately measuring the enthalpy of combustion and heat capacity, respectively. These experimental values form the foundation for a robust and reliable thermodynamic characterization. For applications requiring high accuracy, it is recommended that these experimental protocols be followed rather than relying solely on computationally estimated values.

References

A Comprehensive Technical Guide to the Solubility of 3-Ethylnonane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 3-ethylnonane, a branched alkane of interest in various scientific and industrial applications. Understanding the solubility of this compound in different organic solvents is crucial for its effective use in chemical synthesis, formulation development, and purification processes. This document outlines the theoretical principles governing its solubility, presents available quantitative data for analogous compounds, and details the experimental protocols for solubility determination.

Core Principles of 3-Ethylnonane Solubility

3-Ethylnonane (C11H24) is a non-polar, branched-chain alkane. Its solubility in organic solvents is primarily dictated by the principle of "like dissolves like." This means it will exhibit high solubility in non-polar solvents and low solubility in polar solvents. The intermolecular forces at play are predominantly weak van der Waals forces (London dispersion forces). When 3-ethylnonane is mixed with a non-polar solvent, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released upon forming new solute-solvent interactions. This energetic balance favors dissolution.[1][2]

Conversely, in polar solvents such as water or short-chain alcohols, the strong hydrogen bonds between solvent molecules are significantly more stable than the weak van der Waals interactions that would form with 3-ethylnonane. The energy required to disrupt the solvent's hydrogen bonding network is not sufficiently compensated by the formation of new, weaker interactions, resulting in poor solubility.

Quantitative Solubility Data

| Solute | Solvent | Temperature (°C) | Solubility |

| Undecane (C11H24) | Ethanol | 25 | Miscible[3] |

| Undecane (C11H24) | Diethyl Ether | 25 | Miscible[3] |

| Dodecane (C12H26) | Hexane | 25 | Highly Soluble[4] |

| Dodecane (C12H26) | Benzene | 25 | Highly Soluble[4] |

| Dodecane (C12H26) | Toluene | 25 | Highly Soluble[4] |

| Undecane (C11H24) | Water | 25 | 0.014 mg/L[3] |

| Decane (C10H22) | Water | 25 | 0.0052 mg/L |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. The following are detailed methodologies for two common and reliable experimental techniques.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely used and robust method for determining the thermodynamic equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached, and a saturated solution is formed. The concentration of the solute in the saturated solution is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of 3-ethylnonane to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solute should be visually apparent.

-

Equilibration: Place the sealed container in a constant temperature shaker bath. Agitate the mixture at a consistent speed for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the excess undissolved 3-ethylnonane to separate (e.g., form a distinct layer or sediment).

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant without disturbing the undissolved solute. To ensure no undissolved microdroplets are included, the supernatant can be centrifuged or filtered through a solvent-compatible, non-adsorptive filter (e.g., PTFE).

-

Quantification: Analyze the concentration of 3-ethylnonane in the aliquot using a suitable analytical technique. For alkanes, Gas Chromatography with Flame Ionization Detection (GC-FID) is a common and sensitive method.

-

Prepare a series of calibration standards of 3-ethylnonane in the same solvent.

-

Inject a known volume of the saturated solution aliquot and the calibration standards into the GC-FID system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 3-ethylnonane in the saturated solution by interpolating its peak area on the calibration curve.

-

-

Replicates: Perform the entire experiment in triplicate to ensure the reproducibility of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy offers a rapid and accurate alternative to the shake-flask method for determining solubility, with the advantage of not requiring physical separation of the dissolved and undissolved phases.

Principle: The concentration of a solute in a saturated solution can be determined by comparing the integral of a characteristic NMR signal of the solute to that of a known concentration of an internal standard.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh a known amount of a suitable internal standard into an NMR tube. The internal standard should be soluble in the solvent, have a simple NMR spectrum with peaks that do not overlap with the solute's peaks, and be chemically inert. For organic solvents, a common internal standard is 1,3,5-trioxane or another compound with a distinct chemical shift.

-

Add a precise volume of the deuterated organic solvent to the NMR tube.

-

Add an excess amount of 3-ethylnonane to the NMR tube.

-

-

Equilibration: Tightly cap the NMR tube and agitate it vigorously at a constant temperature until equilibrium is reached (this can be accelerated by sonication or heating, followed by cooling to the desired temperature).

-

NMR Data Acquisition:

-

Place the NMR tube in the NMR spectrometer and allow it to thermally equilibrate.

-

Acquire a quantitative ¹H NMR spectrum. Ensure that the relaxation delay is sufficient (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of the nuclei between scans, which is crucial for accurate integration.

-

-

Data Analysis:

-

Integrate a well-resolved peak corresponding to 3-ethylnonane and a peak from the internal standard.

-

Calculate the molar concentration of 3-ethylnonane using the following equation:

C_solute = (I_solute / N_solute) * (N_std / I_std) * C_std

Where:

-

C_solute is the concentration of 3-ethylnonane.

-

I_solute is the integral of the 3-ethylnonane peak.

-

N_solute is the number of protons giving rise to the integrated 3-ethylnonane peak.

-

I_std is the integral of the internal standard peak.

-

N_std is the number of protons giving rise to the integrated internal standard peak.

-

C_std is the known concentration of the internal standard.

-

-

Replicates: Prepare and analyze at least three independent samples to determine the average solubility and standard deviation.

Visualizations

The following diagrams illustrate key concepts related to the solubility of 3-ethylnonane.

Caption: Solubility of 3-Ethylnonane in a Non-Polar Solvent.

Caption: Insolubility of 3-Ethylnonane in a Polar Solvent.

Caption: Experimental Workflow for the Shake-Flask Method.

References

Commercial availability and purity of 3-Ethylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity, and analytical methodologies for 3-Ethylnonane. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this compound.

Commercial Availability and Purity

3-Ethylnonane is commercially available from a variety of chemical suppliers. The purity levels typically range from 96% to over 98%. The following table summarizes the availability of 3-Ethylnonane from a selection of suppliers. Please note that availability, purity, and packaging may vary, and it is recommended to contact the suppliers directly for the most current information.

| Supplier | Purity | Pack Size | Lead Time |

| American Custom Chemicals Corporation | 96% | 10g | 7 Day(s) |

| Chemos GmbH | 96% | 100g | 7 Day(s) |

| UkrOrgSynthesis | 96% | 1g | 35 Day(s) |

| Hangzhou J&H Chemical Co., Ltd. | 98% | 1kg | 7 Day(s) |

| SAGECHEM LIMITED | 98% | 1kg | 7 Day(s) |

| Dayang Chem (Hangzhou) Co., Ltd. | 98% | 1kg | 7 Day(s) |

| Chengdu SinoStandards Bio-Tech Co.,Ltd. | 98+% | 100mg | 7 Day(s) |

Experimental Protocols

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is the primary method for assessing the purity of 3-Ethylnonane.[1] The following parameters have been reported in the NIST (National Institute of Standards and Technology) database for the analysis of 3-Ethylnonane and can serve as a starting point for method development.

Methodology:

-

Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.

-

Sample Preparation: Prepare a dilute solution of 3-Ethylnonane in a volatile organic solvent such as hexane or pentane. The concentration should be optimized to be within the linear range of the detector.

-

Injection: A split/splitless injector is typically used. The injection volume and split ratio should be optimized for the specific instrument and column.

-

Separation: The separation of 3-Ethylnonane from any impurities is achieved on a capillary column. The NIST database provides the following examples of column and temperature conditions:

| Parameter | Condition 1 | Condition 2 |

| Column Type | Capillary | Capillary |

| Active Phase | OV-1 | Apiezon L |

| Column Length | 150 m | - |

| Column Diameter | 0.50 mm | - |

| Carrier Gas | He | - |

| Temperature | 60 °C | 100 °C |

-

Detection: A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons like 3-Ethylnonane due to its high sensitivity.

-

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the 3-Ethylnonane peak relative to the total area of all peaks in the chromatogram.

Purification by Fractional Distillation

For applications requiring higher purity than what is commercially available, fractional distillation can be employed. This technique separates compounds based on differences in their boiling points.

Methodology:

-

Apparatus: A fractional distillation apparatus consists of a heating mantle, a boiling flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

Place the 3-Ethylnonane in the boiling flask with a few boiling chips.

-

Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

-

Slowly heat the boiling flask. As the liquid boils, the vapor will rise through the fractionating column.

-

The fractionating column provides a large surface area for repeated vaporization and condensation cycles, which enriches the vapor with the more volatile component (the compound with the lower boiling point).

-

Monitor the temperature at the top of the column. The temperature will plateau at the boiling point of the substance that is distilling over.

-

Collect the fraction that distills over at the boiling point of 3-Ethylnonane (approximately 188-189 °C). Discard any initial fractions that distill at lower temperatures (impurities) and any residue remaining in the boiling flask (less volatile impurities).

-

-

Purity Verification: The purity of the collected fractions should be verified using Gas Chromatography as described in the previous section.

Workflow for Acquisition and Purity Verification of 3-Ethylnonane

The following diagram illustrates a typical workflow for sourcing 3-Ethylnonane and ensuring its purity for research and development purposes.

Caption: Workflow for sourcing and verifying the purity of 3-Ethylnonane.

References

3-Ethylnonane as a Component in Fuel Mixtures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylnonane is a branched-chain alkane with the molecular formula C11H24. As the automotive and fuel industries continue to seek novel components to enhance fuel efficiency and meet stringent emissions regulations, the characterization of individual hydrocarbon isomers like 3-ethylnonane becomes increasingly important. Its branched structure suggests potential as a valuable component in spark-ignition engine fuels, where high octane ratings are desirable to prevent engine knocking. This technical guide provides a comprehensive overview of the known properties of 3-ethylnonane, outlines standard experimental protocols for evaluating its fuel-related characteristics, and discusses its potential role in fuel mixtures.

Physicochemical Properties of 3-Ethylnonane

A summary of the available physicochemical data for 3-ethylnonane is presented in Table 1. These properties are crucial for understanding its behavior in a fuel blend, including its volatility and energy content.

| Property | Value | Unit |

| Molecular Formula | C11H24 | - |

| Molecular Weight | 156.31 | g/mol |

| Boiling Point | 188.9 ± 7.0 | °C |

| Density | 0.7 ± 0.1 | g/cm³ |

Fuel-Related Properties of 3-Ethylnonane

Table 2 provides estimated fuel properties for 3-ethylnonane based on these general trends for branched alkanes.

| Property | Estimated Value | Unit | Rationale |

| Research Octane Number (RON) | 85 - 95 | - | Branched alkanes have significantly higher octane ratings than straight-chain alkanes. The degree of branching in 3-ethylnonane suggests a moderate to high octane number. |

| Cetane Number (CN) | < 40 | - | The branched structure inhibits autoignition, leading to a low cetane number, making it unsuitable for diesel engines. |

| Heat of Combustion (ΔH_c) | ~ -7400 | kJ/mol | Slightly lower than its linear isomer, undecane, due to increased stability from branching. |

Experimental Protocols

To precisely determine the fuel properties of 3-ethylnonane, standardized experimental procedures must be followed. The following are detailed methodologies for key experiments.

Determination of Research Octane Number (RON)

The Research Octane Number is a critical measure of a gasoline's anti-knock performance under mild operating conditions.[8][9][10]

Standard Test Method: ASTM D2699.[8][9][10][11][12]

Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[8][12]

Methodology:

-

The CFR engine is operated under a specific set of controlled conditions, including a constant speed of 600 rpm.[12]

-

The compression ratio of the engine is adjusted until a standard level of knock intensity is observed for the 3-ethylnonane sample.

-

Primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0), are then tested.

-

The compression ratios for two PRFs that bracket the knock intensity of the sample are determined.

-

The RON of the 3-ethylnonane sample is then interpolated from the compression ratio readings of the sample and the two bracketing PRFs.

Determination of Cetane Number (CN)

The Cetane Number measures the ignition quality of a diesel fuel, specifically the delay between injection and ignition.[13][14]

Standard Test Method: ASTM D613.[13][14]

Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine.[14][15]

Methodology:

-

The test engine is operated at a constant speed under specified conditions.

-

The compression ratio is adjusted for the 3-ethylnonane sample to achieve a specific ignition delay.

-

Reference fuels with known cetane numbers are used to calibrate the engine.

-

The cetane number of the sample is determined by comparing its ignition delay with those of the reference fuel blends.[13][15][16]

Visualizations

General Experimental Workflow for Fuel Additive Evaluation

The following diagram illustrates a typical workflow for the evaluation of a potential new fuel additive like 3-ethylnonane.

References

- 1. octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes [docbrown.info]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. quora.com [quora.com]

- 4. Cetane number - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. matestlabs.com [matestlabs.com]

- 9. store.astm.org [store.astm.org]

- 10. ASTM D2699 RON Test Method [sh-sinpar.com]

- 11. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]

- 12. ASTM D2699 - eralytics [eralytics.com]

- 13. ASTM D613 - eralytics [eralytics.com]

- 14. store.astm.org [store.astm.org]

- 15. img.antpedia.com [img.antpedia.com]

- 16. docs.nrel.gov [docs.nrel.gov]

An In-depth Technical Guide to 3-Ethylnonane: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylnonane, a branched alkane with the molecular formula C₁₁H₂₄, presents a range of potential industrial applications stemming from its unique physical and chemical properties. This technical guide provides a comprehensive overview of 3-Ethylnonane, including its physicochemical characteristics, potential industrial uses as a fuel component, solvent, and chemical intermediate, as well as detailed, representative experimental protocols. This document also includes safety and toxicological data to ensure responsible handling and application.

Introduction

3-Ethylnonane is a saturated hydrocarbon characterized by a nine-carbon chain with an ethyl group at the third position.[1] This branched structure imparts specific properties that differentiate it from its linear isomer, undecane, influencing its boiling point, viscosity, and combustion characteristics.[1] These properties make it a compound of interest for various industrial sectors, including the fuel, chemical manufacturing, and specialty chemicals industries. This guide aims to provide researchers and professionals with the technical information necessary to explore and develop novel applications for 3-Ethylnonane.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Ethylnonane is presented in Table 1. This data is crucial for understanding its behavior in various industrial processes and for designing relevant experiments.

Table 1: Physical and Chemical Properties of 3-Ethylnonane

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄ | [2][3] |

| Molecular Weight | 156.31 g/mol | [2] |

| CAS Number | 17302-11-3 | [2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 188.9 ± 7.0 °C at 760 mmHg | [1] |

| Density | 0.7 ± 0.1 g/cm³ | [1] |

| Flash Point | 50.2 ± 11.4 °C | [1] |

| Vapor Pressure | 0.8 ± 0.2 mmHg at 25°C | [1] |

| Water Solubility | Insoluble | [5][6][7][8][9] |

| Solubility in Organic Solvents | Soluble | [5][6][8][9] |

| LogP (Octanol-Water Partition Coefficient) | 5.9 | [2] |

Potential Industrial Applications

The branched structure of 3-Ethylnonane makes it a candidate for several industrial applications:

-

Industrial Solvent: As a non-polar hydrocarbon, 3-Ethylnonane is an effective solvent for other non-polar substances.[1][5][6][8][9] Its relatively low volatility compared to shorter-chain alkanes makes it suitable for applications requiring a stable, high-boiling point solvent.

-

Specialty Chemical Precursor: 3-Ethylnonane can serve as a starting material in the synthesis of other specialty chemicals.[1] Its branched structure can be incorporated into larger molecules to produce lubricants and surfactants with specific desired properties.[1]

-

Gas Chromatography Standard: Due to its well-defined physical properties and elution characteristics, 3-Ethylnonane can be used as a reference standard in gas chromatography (GC) for the identification and quantification of other hydrocarbons.[1]

Experimental Protocols

Synthesis of 3-Ethylnonane via Grignard Reaction

This protocol describes a representative method for the synthesis of 3-Ethylnonane from 3-nonanone using a Grignard reagent. This is a standard method for forming carbon-carbon bonds.[11][12][13]

Objective: To synthesize 3-Ethylnonane by reacting 3-nonanone with ethylmagnesium bromide, followed by reduction of the resulting alcohol.

Materials:

-

3-Nonanone (C₉H₁₈O)[14]

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Anhydrous HCl

-

Toluene

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent) [15]

-

All glassware must be thoroughly dried to prevent reaction of the Grignard reagent with water.

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings while stirring. The reaction is exothermic and should initiate spontaneously.

-

Once the reaction has started, continue the addition of the ethyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.

Step 2: Reaction of Grignard Reagent with 3-Nonanone [13]

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of 3-nonanone in anhydrous diethyl ether from the dropping funnel.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Hydrolyze the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude tertiary alcohol, 3-ethyl-3-nonanol.

Step 3: Reduction of 3-ethyl-3-nonanol to 3-Ethylnonane

-

Dissolve the crude 3-ethyl-3-nonanol in toluene.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr hydrogenator under hydrogen pressure.

-

Monitor the reaction by gas chromatography until the starting material is consumed.

-

Filter the reaction mixture to remove the catalyst.

-

Purify the filtrate by fractional distillation to obtain pure 3-Ethylnonane.

Determination of Solvent Properties

Objective: To evaluate the solvency power of 3-Ethylnonane for a model non-polar solute.

Materials:

-

3-Ethylnonane

-

A solid, non-polar solute (e.g., naphthalene)

-

Analytical balance

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Temperature-controlled water bath

Procedure:

-

Prepare a series of standard solutions of the non-polar solute in a suitable volatile solvent (e.g., hexane) of known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the solute.

-

Construct a calibration curve of absorbance versus concentration.

-

Prepare saturated solutions of the non-polar solute in 3-Ethylnonane at different temperatures by adding an excess of the solute to a known volume of 3-Ethylnonane in a sealed container and equilibrating in a temperature-controlled water bath with stirring.

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, dilute it with the volatile solvent used for the standards, and measure its absorbance at λmax.

-

Use the calibration curve to determine the concentration of the solute in the 3-Ethylnonane solution, which represents its solubility at that temperature.

Use as a Gas Chromatography Standard

Objective: To use 3-Ethylnonane as an internal standard for the quantitative analysis of other alkanes in a mixture by gas chromatography.[16][17][18][19][20]

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., non-polar).[16][20]

-

A standard mixture of alkanes to be quantified.

-

3-Ethylnonane (as the internal standard).

-

A suitable solvent (e.g., hexane).

-

Microsyringes for injection.

Procedure:

-

Prepare a stock solution of the internal standard (3-Ethylnonane) of a known concentration in the chosen solvent.

-

Prepare a series of calibration standards containing known concentrations of the target alkanes and a constant, known concentration of the internal standard.

-

Inject a fixed volume of each calibration standard into the GC.

-

Record the chromatograms and determine the peak areas for the target alkanes and the internal standard.

-

For each calibration standard, calculate the response factor (RF) for each target analyte relative to the internal standard using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS).

-

Prepare the unknown sample by adding a known amount of the internal standard solution.

-

Inject the prepared unknown sample into the GC and record the chromatogram.

-

Identify the peaks corresponding to the target alkanes and the internal standard.

-

Calculate the concentration of each target analyte in the unknown sample using the previously determined response factors.

Visualization of Workflows

Synthesis Workflow

Caption: Workflow for the synthesis of 3-Ethylnonane.

Application as a Fuel Additive Workflow

Caption: Workflow for evaluating 3-Ethylnonane as a fuel additive.

Safety and Toxicology

As a C11 alkane, 3-Ethylnonane is expected to have a low order of acute toxicity by oral, dermal, and inhalation routes.[21][22] However, it is classified as a flammable liquid and poses an aspiration hazard if swallowed.[4] Repeated exposure may cause skin dryness or cracking.[23]

Table 2: GHS Hazard Classifications for Similar Alkanes

| Hazard Class | Category |

| Flammable liquids | 3 |

| Aspiration hazard | 1 |

| Skin corrosion/irritation | 2 |

| Specific target organ toxicity — single exposure (narcotic effects) | 3 |

| Hazardous to the aquatic environment, long-term hazard | 2 |

Source: GHS classifications for similar C9-C14 alkanes.[4][23]

Handling Precautions:

-

Keep away from heat, sparks, and open flames.[4]

-

Use in a well-ventilated area.[4]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and respiratory protection if ventilation is inadequate.[4]

-

Avoid ingestion and inhalation.[4]

Environmental Fate: Branched alkanes are generally biodegradable, although the rate of degradation can be slower than for linear alkanes.[1][24][25][26][27] They are not expected to be readily biodegradable but are also not considered persistent, bioaccumulative, and toxic (PBT) substances.[21][28]

Conclusion

3-Ethylnonane is a branched alkane with a profile that suggests its utility in several industrial applications, most notably as a component in fuel formulations, as a non-polar solvent, and as an intermediate in chemical synthesis. The provided experimental protocols offer a starting point for researchers to investigate these applications further. As with any chemical, proper safety precautions must be observed during handling and use. Further research into the specific performance characteristics of 3-Ethylnonane in these applications is warranted to fully realize its industrial potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Ethylnonane | C11H24 | CID 529886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethylnonane [webbook.nist.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alkane - Wikipedia [en.wikipedia.org]

- 8. All about Solubility of Alkanes [unacademy.com]

- 9. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 10. stcrs.com.ly [stcrs.com.ly]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. 3-Nonanone | C9H18O | CID 61235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. csun.edu [csun.edu]

- 17. nfogm.no [nfogm.no]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. teledynelabs.com [teledynelabs.com]

- 21. santos.com [santos.com]

- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 23. dhc-solvent.de [dhc-solvent.de]

- 24. study-of-the-biodegradation-of-poly-branched-alkanes-by-a-marine-bacterial-community - Ask this paper | Bohrium [bohrium.com]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]

- 27. Degradation of alkanes by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. santos.com [santos.com]

3-Ethylnonane: A Volatile Biomarker for Environmental Contamination Assessment

An In-depth Technical Guide for Researchers and Environmental Scientists

Introduction

3-Ethylnonane, a branched-chain aliphatic hydrocarbon (C11H24), is emerging as a significant biomarker in environmental studies, particularly in the assessment of petroleum-based contamination. As a volatile organic compound (VOC), its presence and concentration in various environmental matrices such as soil, water, and air can provide crucial insights into the source, extent, and degradation of hydrocarbon pollution. This technical guide provides a comprehensive overview of 3-Ethylnonane as a biomarker, detailing its properties, analytical methodologies for its detection, and its application in environmental forensics.

Physicochemical Properties of 3-Ethylnonane

A thorough understanding of the physicochemical properties of 3-Ethylnonane is fundamental to its application as an environmental biomarker. These properties influence its fate and transport in the environment, as well as the selection of appropriate analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C11H24 | --INVALID-LINK-- |

| Molecular Weight | 156.31 g/mol | --INVALID-LINK-- |

| Boiling Point | 188.9 ± 7.0 °C | --INVALID-LINK-- |

| Density | 0.7 ± 0.1 g/cm³ | --INVALID-LINK-- |

| LogP (Octanol-Water Partition Coefficient) | 6.42 | --INVALID-LINK-- |

| Vapor Pressure | ||

| Water Solubility |

3-Ethylnonane as a Biomarker of Petroleum Contamination

Petroleum-derived products are complex mixtures of hydrocarbons. Specific compounds within these mixtures, known as biomarkers, can be used to identify the source of contamination due to their unique and relatively stable composition. 3-Ethylnonane, as a component of various crude oils and their distillates, serves as such a biomarker. Its presence in environmental samples is a strong indicator of contamination from sources like oil spills, leaking underground storage tanks, and industrial discharges. The high lipophilicity of 3-Ethylnonane, indicated by its LogP value, suggests a strong affinity for non-polar phases, leading to its partitioning into soil organic matter and sediments.

Quantitative Data on 3-Ethylnonane in Environmental Samples

The concentration of 3-Ethylnonane in environmental matrices is a critical parameter for assessing the severity of contamination. While extensive quantitative data for 3-Ethylnonane across a wide range of environmental scenarios is not abundant in publicly available literature, some studies provide valuable insights.

| Environmental Matrix | Concentration Range | Context | Reference |

| Water | 0.004 to 170 µg/L | Used in a mixture to determine biodegradation kinetics | --INVALID-LINK--[1] |

| Diesel Fuel | Present (relative abundance) | Component of C11 alkane isomers | --INVALID-LINK--[2] |

Note: This table is intended to be illustrative. The lack of extensive, specific quantitative data for 3-Ethylnonane in various real-world contamination scenarios highlights a gap in the current body of research.

Experimental Protocols for 3-Ethylnonane Analysis

The accurate and precise quantification of 3-Ethylnonane in environmental samples relies on robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for this purpose. Below is a generalized protocol for the analysis of volatile petroleum hydrocarbons, including 3-Ethylnonane, in soil samples.

Objective: To quantify the concentration of 3-Ethylnonane in a soil sample.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Purge and trap system

-

Autosampler

-

Vials (40 mL, with PTFE-lined septa)

-

Methanol (purge and trap grade)

-

Deionized water

-

Internal standards (e.g., fluorobenzene, chlorobenzene-d5)

-

Surrogate standards (e.g., toluene-d8, 4-bromofluorobenzene)

-

3-Ethylnonane analytical standard

Procedure:

-

Sample Collection and Preservation:

-

Collect soil samples using a coring device to minimize volatile losses.

-

Immediately place a known weight of the soil sample (e.g., 5 grams) into a pre-weighed 40 mL vial containing a known volume of methanol (e.g., 10 mL).

-

Seal the vial and store at 4°C until analysis.

-

-

Sample Preparation (Methanol Extraction):

-

In the laboratory, vigorously shake the sample vial to ensure thorough extraction of volatile compounds into the methanol.

-

Allow the soil to settle.

-

-

Purge and Trap Analysis:

-

Transfer an aliquot of the methanol extract into a purge tube containing deionized water.

-

Add internal and surrogate standards to the purge tube.

-

Purge the sample with an inert gas (e.g., helium) at a controlled flow rate. The volatile compounds, including 3-Ethylnonane, will be transferred from the sample matrix to the gas phase.

-

The purged volatiles are then trapped on a sorbent trap.

-

-

GC-MS Analysis:

-

Rapidly heat the sorbent trap to desorb the trapped compounds into the GC injection port.

-

The GC separates the individual compounds based on their boiling points and interactions with the chromatographic column.

-

The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

-

Quality Control:

-

Analyze method blanks, laboratory control samples, and matrix spikes to ensure the accuracy and precision of the results.

-

Perform initial and continuing calibration checks to verify instrument performance.

Visualization of Key Processes

To better understand the processes involved in the analysis and potential biological fate of 3-Ethylnonane, the following diagrams are provided.

Biological Effects and Toxicological Considerations

The biological effects of 3-Ethylnonane are not extensively studied individually. However, as a member of the aliphatic hydrocarbon class, it is expected to exhibit certain toxicological properties. Acute exposure to high concentrations of volatile hydrocarbons can cause central nervous system depression, leading to symptoms such as dizziness, headache, and nausea. Chronic exposure may have effects on the liver, kidneys, and nervous system.

The metabolism of aliphatic hydrocarbons like 3-Ethylnonane in mammals typically involves an initial oxidation step (Phase I metabolism), primarily mediated by cytochrome P450 enzymes, to introduce a hydroxyl group. This is followed by conjugation reactions (Phase II metabolism), such as glucuronidation or sulfation, to increase water solubility and facilitate excretion. The specific metabolites and the rate of metabolism of 3-Ethylnonane have not been well-characterized.

Conclusion

3-Ethylnonane is a valuable biomarker for the detection and assessment of petroleum contamination in the environment. Its analysis, primarily through GC-MS, provides reliable data for environmental forensics and risk assessment. While general analytical protocols are well-established for volatile hydrocarbons, further research is needed to generate more specific quantitative data on 3-Ethylnonane concentrations in various environmental matrices following contamination events. Additionally, more detailed toxicological studies are required to fully understand its potential biological effects and to establish specific environmental quality guidelines. This technical guide serves as a foundational resource for researchers and scientists working in the field of environmental monitoring and remediation, highlighting the importance of 3-Ethylnonane as a key indicator of hydrocarbon pollution.

References

- 1. Chemical contaminants and environmental stressors induced teratogenic effect in aquatic ecosystem – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Ethylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3-ethylnonane. Due to the limited availability of the mass spectrum for 3-ethylnonane in public spectral databases, this guide utilizes the fragmentation pattern of the structurally analogous compound, 3-methylnonane, as a predictive model. The principles of alkane fragmentation are applied to extrapolate the expected fragmentation pathways for 3-ethylnonane.

Introduction to Alkane Fragmentation

Electron Ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of volatile organic compounds such as alkanes. In EI-MS, high-energy electrons bombard the analyte molecule, causing the ejection of an electron to form a molecular ion (M+•). The excess energy imparted during ionization often leads to the fragmentation of the molecular ion into smaller, charged fragments and neutral radicals. The fragmentation of alkanes is primarily governed by the cleavage of C-C bonds, with the stability of the resulting carbocation fragments influencing the relative abundance of the observed peaks in the mass spectrum. Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. This stability hierarchy dictates the preferred fragmentation pathways.

Predicted Fragmentation Pattern of 3-Ethylnonane

The fragmentation of 3-ethylnonane is predicted based on the known fragmentation of similar branched alkanes. The molecular ion of 3-ethylnonane has a mass-to-charge ratio (m/z) of 156. The primary fragmentation events involve the cleavage of C-C bonds adjacent to the branching point at the C3 position, leading to the formation of stable secondary carbocations.

The key predicted fragmentation pathways are:

-

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the C3-C4 bond results in the formation of a stable secondary carbocation at m/z 127. This is expected to be a major fragmentation pathway.

-

Loss of a hexyl radical (•C₆H₁₃): Cleavage of the C2-C3 bond leads to the formation of a secondary carbocation at m/z 71.

-

Loss of a propyl radical (•C₃H₇): Cleavage at the C3-ethyl bond would result in a secondary carbocation at m/z 113.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation through the loss of neutral alkenes (e.g., ethene, propene), leading to a series of smaller fragment ions, typically separated by 14 Da (the mass of a CH₂ group).

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for 3-ethylnonane, their mass-to-charge ratios (m/z), proposed structures, and predicted relative intensities based on carbocation stability.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Intensity |

| 156 | [C₁₁H₂₄]+• | Molecular Ion | Low |

| 127 | [C₉H₁₉]+ | Loss of •CH₂CH₃ | High |

| 113 | [C₈H₁₇]+ | Loss of •C₃H₇ | Moderate |

| 99 | [C₇H₁₅]+ | Loss of •C₄H₉ | Moderate |

| 85 | [C₆H₁₃]+ | Loss of •C₅H₁₁ | Moderate to High |

| 71 | [C₅H₁₁]+ | Loss of •C₆H₁₃ | High |

| 57 | [C₄H₉]+ | Butyl cation | High |

| 43 | [C₃H₇]+ | Propyl cation | High (Often the base peak) |

| 29 | [C₂H₅]+ | Ethyl cation | Moderate |

Experimental Protocols

The mass spectrum of 3-ethylnonane would typically be acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.

Gas Chromatography (GC) Parameters:

-

Column: A non-polar capillary column, such as a DB-1 or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet: Splitless injection is often used for trace analysis, with an injection volume of 1 µL.

-

Inlet Temperature: Typically set around 250-280°C.

-

Oven Temperature Program: A temperature ramp is used to elute compounds with different boiling points. A typical program might be: initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 300°C and held for 5 minutes.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV is the standard energy to induce fragmentation and allow for library matching.[1][2]

-

Source Temperature: Typically maintained between 200°C and 250°C.

-

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Scan Range: A mass range of m/z 35-500 is generally sufficient to detect the molecular ion and all significant fragments of 3-ethylnonane.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary predicted fragmentation pathways of 3-ethylnonane upon electron ionization.

Caption: Predicted fragmentation of 3-ethylnonane.

Conclusion

This guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pattern of 3-ethylnonane, based on established principles and data from a structural analog. The provided data table, experimental protocol, and fragmentation pathway diagram serve as a valuable resource for researchers in the identification and characterization of this and similar branched alkanes. The prediction of a prominent fragment at m/z 127 resulting from the loss of an ethyl group, along with a series of other secondary carbocations, offers a clear set of markers for the identification of 3-ethylnonane in complex mixtures.

References

Methodological & Application

Application Note: Gas Chromatography Method for 3-Ethylnonane Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of 3-Ethylnonane using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation, instrument setup, and data analysis, designed to be a starting point for method development and validation in research and drug development settings.

Introduction

3-Ethylnonane is a volatile organic compound (VOC) that may be of interest in various fields, including environmental monitoring, industrial hygiene, and as a potential biomarker in biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile compounds.[1] This application note outlines a robust GC-MS method for the analysis of 3-Ethylnonane.

Principle of the Method

The method involves the introduction of a sample containing 3-Ethylnonane into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column.[1] The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the signal intensity is used for quantification.

Experimental Protocols

3.1. Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.[2] Below are protocols for common matrices. It is recommended to collect samples in clean glass containers to avoid contamination.[1]

3.1.1. Liquid Samples (e.g., Water, Aqueous Formulations)

-

Liquid-Liquid Extraction (LLE): This technique is suitable for extracting analytes from an aqueous matrix into an immiscible organic solvent.[1]

-

To 10 mL of the liquid sample in a separatory funnel, add 2 mL of a volatile, water-immiscible organic solvent such as hexane or dichloromethane.[1]

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate.

-

Collect the organic layer (bottom layer for dichloromethane, top layer for hexane).

-

Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the extract to a 2 mL autosampler vial for GC-MS analysis.

-

-

Headspace Analysis: This method is ideal for the analysis of volatile compounds and minimizes matrix effects.[3]

-

Pipette 5 mL of the liquid sample into a 20 mL headspace vial.[4]

-

Add a matrix modifier, such as sodium chloride (1 g), to increase the volatility of the analyte.

-

Seal the vial with a PTFE-lined septum and cap.

-

Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[3]

-

A fixed volume of the headspace gas is then automatically injected into the GC.[3]

-

3.1.2. Biological Fluids (e.g., Plasma, Urine)

-

Solid-Phase Extraction (SPE): SPE can be used to clean up and concentrate the analyte from complex biological matrices.[1]

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load 1 mL of the biological fluid onto the cartridge.

-

Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove interferences.

-

Elute the 3-Ethylnonane from the cartridge with 2 mL of a suitable organic solvent like hexane.

-

Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

-

Transfer to a 2 mL autosampler vial for GC-MS analysis.

-

3.2. GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point for the analysis of 3-Ethylnonane. Optimization may be required based on the specific instrument and application.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |

| Injection Volume | 1 µL |

| Oven Temperature Program | - Initial temperature: 50°C, hold for 2 minutes- Ramp: 10°C/min to 250°C- Hold: 5 minutes at 250°C |

| Transfer Line Temperature | 280°C |